molecular formula C16H15NO6 B12184279 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B12184279
M. Wt: 317.29 g/mol
InChI Key: OEJJMTXJVBHCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from the combination of a coumarin derivative and glycine. Coumarins are known for their diverse biological activities, and the incorporation of amino acids like glycine can enhance these properties, making the compound potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine typically involves the following steps :

    Pechmann Condensation: The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄).

    Alkylation: The hydroxycoumarin is then alkylated in acetone with ethylbromoacetate in the presence of potash to form an ethyl ester.

    Saponification: The ethyl ester is saponified using sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to form the corresponding acid.

    Activated Ester Formation: The acid is converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) as the condensing agent.

    Condensation: The activated ester is then condensed with the sodium salt of glycine in aqueous dioxane at room temperature, followed by acidolysis to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications, particularly in treating conditions like inflammation and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets and pathways . The coumarin moiety is known to interact with enzymes and receptors, modulating their activity. The glycine component can enhance the compound’s bioavailability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-norvaline
  • Cyclohexyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
  • Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Uniqueness

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is unique due to its combination of a coumarin derivative and glycine, which imparts distinct biological activities and potential therapeutic benefits. The presence of glycine enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15NO6/c18-14(17-7-15(19)20)8-22-9-4-5-11-10-2-1-3-12(10)16(21)23-13(11)6-9/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20)

InChI Key

OEJJMTXJVBHCSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.